![molecular formula C8H14O4 B2943955 tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid CAS No. 857173-42-3](/img/structure/B2943955.png)
tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid
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Overview
Description
Tetrahydro-2-(methoxymethyl)-furan, also known as 2-(Methoxymethyl)tetrahydrofuran or Methyl tetrahydrofurfuryl ether, is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.1583 .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2-(methoxymethyl)-furan can be viewed as a 2D Mol file or as a computed 3D SD file .
Physical And Chemical Properties Analysis
The physical and chemical properties of Tetrahydro-2-(methoxymethyl)-furan include a molecular weight of 116.1583 .
Scientific Research Applications
Diversity-Oriented Synthesis
A study by Zaware et al. (2011) demonstrated the diversity-oriented synthesis of a library of substituted tetrahydropyrans through oxidative carbon-hydrogen bond activation and click chemistry. This library aims to provide rapid access to structurally diverse compounds for screening against various biological targets, indicating a broad application in drug discovery and chemical biology Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011.
Organocatalytic Tetrahydropyranylation
Kotke and Schreiner (2007) presented an acid-free, organocatalytic method for protecting alcohols, phenols, and other hydroxy functionalities using tetrahydropyran and 2-methoxypropene. Their method is applicable to acid-sensitive substrates and achieves remarkable catalytic efficiency, which could be valuable in synthetic chemistry for protecting group strategies Kotke & Schreiner, 2007.
Synthesis of p-Aminobenzoic Acid Diamides
Agekyan and Mkryan (2015) explored the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with various amines to yield p-aminobenzoic acid diamides. This synthesis route highlights the potential of tetrahydro-2H-pyran derivatives in creating compounds that could have applications in medicinal chemistry Agekyan & Mkryan, 2015.
Chemoselective Oxidation
Miranda and Vasconcellos (2004) described the chemoselective oxidation of phenyl or p-methoxyphenyl groups to carboxylic acid functions in the presence of a tetrahydropyran ring. Their work provides insights into selective oxidation reactions that could be beneficial for the synthesis of complex organic molecules Miranda & Vasconcellos, 2004.
Safety and Hazards
properties
IUPAC Name |
2-(methoxymethyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-6-8(7(9)10)4-2-3-5-12-8/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSWHKCJZSRKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2-(methoxymethyl)-2H-Pyran-2-carboxylic acid |
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